2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, as well as a sulfanyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the sulfanyl group and the formation of the acetamide moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-4-(4-ethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide
- 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide .
Uniqueness
What sets 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both cyano and methoxyphenyl groups, along with the sulfanyl and acetamide moieties, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C25H25N3O2S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C25H25N3O2S/c1-4-28(5-2)24(29)17-31-25-22(16-26)21(18-11-13-20(30-3)14-12-18)15-23(27-25)19-9-7-6-8-10-19/h6-15H,4-5,17H2,1-3H3 |
InChI Key |
VMADYBYSWYURDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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